molecular formula C11H19NO5 B2577555 2-([(Tert-butoxy)carbonyl]amino)-5-oxohexanoic acid CAS No. 1499095-31-6

2-([(Tert-butoxy)carbonyl]amino)-5-oxohexanoic acid

Cat. No.: B2577555
CAS No.: 1499095-31-6
M. Wt: 245.275
InChI Key: QHVGCJNRQYFZQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-([(Tert-butoxy)carbonyl]amino)-5-oxohexanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is commonly used in organic synthesis, particularly in the protection of amine groups during chemical reactions. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([(Tert-butoxy)carbonyl]amino)-5-oxohexanoic acid typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), and acetonitrile. The reaction conditions can vary, but common methods include:

Industrial Production Methods

Industrial production of Boc-protected compounds often involves similar methods but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. The choice of solvent and reaction conditions may be optimized to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-([(Tert-butoxy)carbonyl]amino)-5-oxohexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: TFA in dichloromethane, HCl in methanol, or oxalyl chloride in methanol.

    Substitution: Various nucleophiles can be used, depending on the desired substitution product.

    Oxidation and Reduction: Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents include sodium borohydride and lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the Boc group yields the free amine, while substitution reactions can yield a wide range of substituted amines.

Mechanism of Action

The mechanism of action of 2-([(Tert-butoxy)carbonyl]amino)-5-oxohexanoic acid primarily involves the protection and deprotection of amine groups. The Boc group is added to the amine via nucleophilic addition to di-tert-butyl dicarbonate, forming a carbamate. The Boc group can be removed under acidic conditions, where protonation of the carbonyl oxygen facilitates cleavage of the tert-butyl group, resulting in the formation of the free amine and carbon dioxide .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxohexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-7(13)5-6-8(9(14)15)12-10(16)17-11(2,3)4/h8H,5-6H2,1-4H3,(H,12,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHVGCJNRQYFZQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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